![molecular formula C21H17F2N3O3 B2551156 5-(3-fluoro-4-methoxybenzyl)-2-(4-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1428363-57-8](/img/structure/B2551156.png)
5-(3-fluoro-4-methoxybenzyl)-2-(4-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "5-(3-fluoro-4-methoxybenzyl)-2-(4-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one" is a complex molecule that likely exhibits a range of biological activities due to its structural features. The presence of a pyrazolo[1,5-a]pyrazine core, which is a fused bicyclic system containing nitrogen atoms, suggests potential pharmacological properties. The molecule also contains substituted phenyl rings with fluorine and methoxy groups, which could influence its binding to biological targets and its overall bioactivity.
Synthesis Analysis
The synthesis of related pyrazole derivatives has been reported in the literature. For instance, a series of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives were synthesized and evaluated for their antimicrobial activities, demonstrating the potential for such compounds to be developed as therapeutic agents . Another study reported the synthesis of 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, which were further reacted to yield pyrazolo[1,5-a]pyrimidine derivatives, indicating the versatility of pyrazole chemistry in generating diverse bioactive molecules .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be characterized using various spectroscopic techniques. For example, the synthesized compounds in one study were established based on elemental analysis and spectral data, including IR, MS, 1H-NMR, and 13C-NMR . Another study reported a second monoclinic polymorph of a related pyrazolone compound, highlighting the importance of crystallography in understanding the solid-state properties of such molecules .
Chemical Reactions Analysis
Pyrazole derivatives can undergo a variety of chemical reactions. The synthesis of 3-(4-chloro-2-fluoro-5-methoxyphenyl)-1-methyl-5-trifluoromethyl-1H-pyrazole involved multiple steps, including treatment with dichloromethyl methyl ether, methyl Grignard, and oxidation, followed by reaction with ethyl trifluoroacetate and hydrazine . This demonstrates the complexity of reactions that can be employed to construct the pyrazole core and introduce various substituents.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be influenced by their substituents. For instance, the introduction of a hydroxy group can lead to the formation of intramolecular hydrogen bonds, as observed in the structure of a related compound . Additionally, the presence of fluorine atoms can affect the lipophilicity and metabolic stability of the molecules, as seen in the development of a 5-lipoxygenase inhibitor .
Scientific Research Applications
Synthesis and Characterization
Synthetic Methods : The synthesis of pyrazolo[1,5-a]pyrimidine derivatives and related chemical structures involves reactions like the condensation of amino-pyrazoles with acetylacetone or aldehydes, yielding compounds with potential cytotoxic activities against certain cell lines. For instance, Hassan et al. (2014) detailed the synthesis of 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their subsequent transformation into pyrazolo[1,5-a]pyrimidine derivatives, which were evaluated for their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014).
Characterization Techniques : Advanced spectroscopic and analytical techniques, including IR, MS, 1H-NMR, and 13C-NMR, are employed to confirm the structures of synthesized compounds. These methodologies ensure accurate identification and characterization of the chemical entities being studied.
Biological Activities
Cytotoxic Activities : Research has also focused on evaluating the cytotoxic activities of these compounds. For example, novel fluorine-containing pyrazoles and pyrazolyl benzo[d]oxazoles were synthesized and assessed for their antibacterial and antifungal activities, highlighting the potential antimicrobial properties of these compounds (Gadakh, Pandit, Rindhe, & Karale, 2010) (Gadakh et al., 2010).
Antimicrobial and Anticancer Potential : Additional studies have synthesized and evaluated the antimicrobial and anticancer activities of pyrazole derivatives, further underscoring the potential therapeutic applications of these chemical frameworks in treating infections and cancer (Puthran et al., 2019; Shingare et al., 2017) (Puthran et al., 2019); (Shingare et al., 2017).
properties
IUPAC Name |
5-[(3-fluoro-4-methoxyphenyl)methyl]-2-(4-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F2N3O3/c1-29-18-7-2-13(10-17(18)23)11-25-8-9-26-20(21(25)28)16(12-27)19(24-26)14-3-5-15(22)6-4-14/h2-10,27H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTXDFPLRLAJQKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2C=CN3C(=C(C(=N3)C4=CC=C(C=C4)F)CO)C2=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

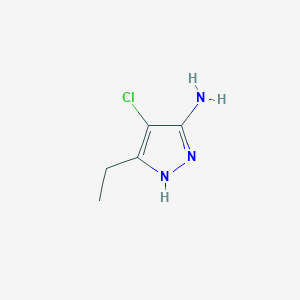

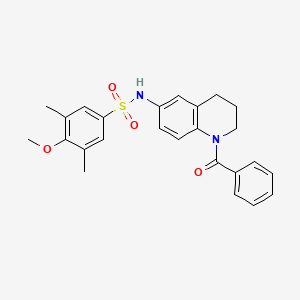
![N-[3-(trifluoromethyl)-1,2-oxazol-5-yl]acetamide](/img/structure/B2551080.png)
![8-(3,5-dimethylphenyl)-1-methyl-3-[(2E)-3-phenylprop-2-en-1-yl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2551081.png)
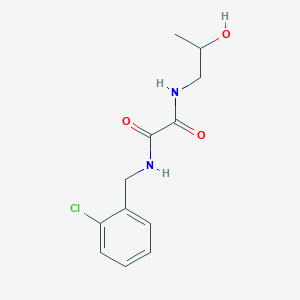
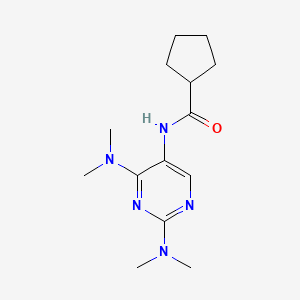
![2,5-Dimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-3-carboxylic acid](/img/structure/B2551084.png)
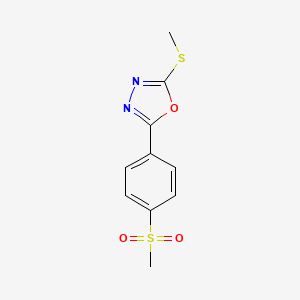
![N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2551089.png)
![N-[5-(3-Methylphenyl)-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2551091.png)
![N'-(6-methylbenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2551094.png)

![1,3-Dimethyl-2-oxabicyclo[2.1.1]hexan-4-amine hydrochloride](/img/structure/B2551096.png)